2-Methyl-3-(4-morpholinyl)-1-propanol

描述

Structural Elucidation and Molecular Characterization of 2-Methyl-3-(4-morpholinyl)-1-propanol

IUPAC Nomenclature and Systematic Identification

The systematic identification of this compound follows established International Union of Pure and Applied Chemistry nomenclature principles for heterocyclic compounds containing multiple functional groups. The official IUPAC name for this compound is 2-methyl-3-morpholin-4-ylpropan-1-ol, which precisely describes the structural arrangement of the morpholine ring attached to the branched propanol backbone. The compound is registered under Chemical Abstracts Service number 35806-19-0, providing a unique identifier for database searches and regulatory documentation.

The molecular formula C8H17NO2 indicates the presence of eight carbon atoms, seventeen hydrogen atoms, one nitrogen atom, and two oxygen atoms, resulting in a molecular weight of 159.23 grams per mole. The structural diversity is reflected in multiple systematic names and synonyms, including 2-Methyl-3-morpholinopropan-1-ol and 2-Methyl-3-(morpholin-4-yl)propan-1-ol, all referring to the same chemical entity. The International Chemical Identifier string InChI=1S/C8H17NO2/c1-8(7-10)6-9-2-4-11-5-3-9/h8,10H,2-7H2,1H3 provides a standardized representation of the molecular connectivity.

The Simplified Molecular Input Line Entry System representation CC(CN1CCOCC1)CO offers a concise notation for computational applications and database storage. Additional identification codes include the DSSTox Substance ID DTXSID00672529 and Wikidata identifier Q82593666, facilitating cross-referencing across multiple scientific databases. The compound's systematic classification places it within the broader category of morpholine derivatives, specifically those containing alkyl substituents with hydroxyl functionality.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound is characterized by the distinct conformational preferences of both the morpholine ring system and the flexible propanol chain. The morpholine heterocycle adopts a chair conformation as the predominant structural form, consistent with the general behavior observed in six-membered heterocyclic compounds containing both nitrogen and oxygen atoms. Advanced spectroscopic studies have demonstrated that morpholine rings exist primarily in two chair conformations: the equatorial chair form where the nitrogen-hydrogen bond occupies an equatorial position, and the axial chair form where this bond is positioned axially.

Theoretical calculations and experimental measurements indicate that the equatorial chair conformer represents the more thermodynamically stable arrangement, with an energy difference of approximately 109 ± 4 wavenumbers compared to the axial chair conformer. This conformational preference significantly influences the overall molecular geometry of this compound, as the morpholine ring serves as a relatively rigid anchor point for the attached propanol chain. The chair conformation of the morpholine ring places the carbon-nitrogen bonds in specific orientations that dictate the spatial arrangement of the substituent groups.

The propanol chain attached to the morpholine nitrogen exhibits considerable conformational flexibility due to the presence of multiple single bonds that allow rotation. The methyl branch at the second carbon of the propanol chain introduces additional steric considerations that influence the preferred conformations of this portion of the molecule. Molecular dynamics studies of similar morpholine-containing compounds suggest that the propanol chain adopts extended conformations to minimize steric interactions with the morpholine ring system. The hydroxyl group at the terminal carbon provides opportunities for intramolecular hydrogen bonding interactions, potentially stabilizing certain conformational arrangements.

| Conformational Parameter | Morpholine Ring | Propanol Chain |

|---|---|---|

| Primary Conformation | Chair (Equatorial) | Extended |

| Energy Difference | 109 ± 4 cm⁻¹ | Variable |

| Structural Rigidity | High | Moderate |

| Hydrogen Bonding | Nitrogen lone pair | Terminal hydroxyl |

Spectroscopic Characterization

Nuclear Magnetic Resonance Spectral Analysis

The nuclear magnetic resonance spectroscopic analysis of this compound reveals characteristic signals that reflect the distinct chemical environments present within the molecular structure. Proton nuclear magnetic resonance spectroscopy provides detailed information about the hydrogen atoms in different chemical environments, with the morpholine ring protons exhibiting specific coupling patterns consistent with the chair conformation. The protons adjacent to the oxygen atom in the morpholine ring typically appear as a multiplet around 3.86 parts per million, while the protons adjacent to the nitrogen atom resonate at approximately 3.04 parts per million.

The morpholine ring system demonstrates an AA'XX' spectral pattern, characteristic of the fixed chair conformation where protons are predominantly in gauche arrangements. This pattern arises from the rigid geometry of the six-membered ring, which restricts bond rotation and creates distinct coupling environments for the ring protons. The coupling constants observed in morpholine-containing compounds typically range from 2 to 12 Hertz, reflecting the specific dihedral angles between vicinal protons in the chair conformation.

The propanol chain protons exhibit distinct chemical shifts based on their proximity to the morpholine nitrogen and the hydroxyl group. The methyl group protons appear as a doublet in the aliphatic region, typically around 1.0 to 1.2 parts per million, while the protons on the carbon bearing the morpholine substituent show characteristic downfield shifts due to the electron-withdrawing effect of the nitrogen atom. The hydroxyl proton appears as a broad signal that may exchange with deuterium in deuterated solvents, confirming its identity as a freely exchangeable proton.

Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information, with the morpholine carbon atoms showing characteristic chemical shifts around 67 parts per million for the carbons adjacent to oxygen and 46 parts per million for those adjacent to nitrogen. The propanol chain carbons exhibit chemical shifts consistent with their specific environments, with the quaternary carbon bearing the methyl substituent appearing in the expected range for branched aliphatic systems.

| Nuclear Magnetic Resonance Parameter | Chemical Shift Range (ppm) | Multiplicity | Assignment |

|---|---|---|---|

| Morpholine O-CH₂ | 3.8-3.9 | Multiplet | Chair conformation |

| Morpholine N-CH₂ | 3.0-3.1 | Multiplet | Axial/equatorial |

| Propanol CH₂ | 2.4-2.6 | Multiplet | Adjacent to nitrogen |

| Methyl CH₃ | 1.0-1.2 | Doublet | Terminal methyl |

| Hydroxyl OH | 2.5-4.5 | Broad singlet | Exchangeable |

Infrared and Raman Spectroscopic Features

The infrared and Raman spectroscopic characterization of this compound provides insights into the vibrational modes associated with the various functional groups present in the molecule. The morpholine ring system exhibits characteristic vibrational frequencies that reflect both the chair conformation and the specific bonding environments of the heteroatoms. The carbon-hydrogen stretching vibrations of the morpholine ring appear in the region around 2800 to 3000 wavenumbers, with specific peaks corresponding to the symmetric and asymmetric stretching modes of the methylene groups adjacent to nitrogen and oxygen.

The nitrogen-hydrogen stretching vibration typically appears as a medium to strong absorption around 3300 to 3500 wavenumbers, providing direct evidence for the secondary amine functionality within the morpholine ring. The exact frequency of this vibration is sensitive to hydrogen bonding interactions and conformational effects, with the equatorial chair conformer showing slightly different frequencies compared to the axial chair form. Ring breathing modes and carbon-carbon stretching vibrations of the morpholine system appear in the fingerprint region between 800 and 1600 wavenumbers.

The propanol chain contributes additional vibrational modes, including the characteristic hydroxyl stretching vibration that appears as a broad absorption around 3200 to 3600 wavenumbers. The intensity and exact frequency of this band are influenced by hydrogen bonding interactions, both intramolecular and intermolecular. The carbon-hydrogen stretching modes of the propanol chain overlap with those of the morpholine ring but can be distinguished through careful spectral analysis and comparison with model compounds.

Raman spectroscopy provides complementary information about the molecular vibrations, with certain modes being more intense in Raman compared to infrared spectroscopy due to different selection rules. The morpholine ring vibrations are particularly well-resolved in Raman spectra, allowing for detailed analysis of the conformational preferences in different media. Studies of related morpholine compounds have shown that the relative intensities of certain Raman bands can provide information about the equilibrium between different conformational forms.

Mass Spectrometric Fragmentation Patterns

The mass spectrometric analysis of this compound reveals characteristic fragmentation patterns that provide structural confirmation and insights into the compound's gas-phase behavior. The molecular ion peak appears at mass-to-charge ratio 159, corresponding to the molecular weight of the intact compound. This peak typically shows moderate intensity in electron impact ionization, as the molecule undergoes various fragmentation pathways that compete with the formation of the stable molecular ion.

The primary fragmentation pathways involve cleavage of bonds adjacent to the nitrogen atom, reflecting the stabilizing effect of the nitrogen lone pair on carbocation intermediates. A prominent fragment appears at mass-to-charge ratio 100, corresponding to the loss of the propanol chain and retention of the morpholine ring system with an additional carbon atom. This fragment represents a stable ion formed through alpha-cleavage adjacent to the nitrogen atom, a common fragmentation pattern in amine-containing compounds.

Another significant fragmentation pathway involves the loss of the morpholine ring system, producing fragments that retain the propanol chain. The base peak often corresponds to a fragment at mass-to-charge ratio 57, representing the morpholine ring ion C₄H₈NO⁺, which exhibits exceptional stability due to the cyclic structure and heteroatom stabilization. Additional fragments appear at lower mass values, including peaks at mass-to-charge ratios 86, 56, and 42, corresponding to various rearrangement products and sequential fragmentations.

The fragmentation pattern provides diagnostic information for structural elucidation and can be used to distinguish this compound from related isomers and analogues. The relative intensities of the various fragment ions are influenced by the ionization conditions and the internal energy of the molecular ions, but the general fragmentation pattern remains characteristic of the morpholine-propanol structural motif.

| Mass-to-Charge Ratio | Relative Intensity | Fragment Assignment | Fragmentation Pathway |

|---|---|---|---|

| 159 | 15-25% | Molecular ion [M]⁺ | Intact molecule |

| 100 | 40-60% | Morpholine + CH₂⁺ | Alpha-cleavage |

| 86 | 60-80% | Morpholine ring⁺ | Ring retention |

| 57 | 100% | C₄H₈NO⁺ | Base peak fragment |

| 42 | 20-30% | C₂H₄NO⁺ | Ring fragmentation |

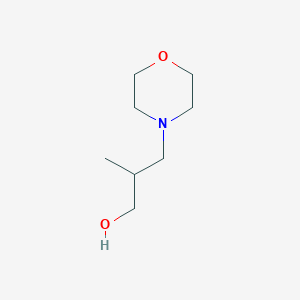

Structure

2D Structure

属性

IUPAC Name |

2-methyl-3-morpholin-4-ylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-8(7-10)6-9-2-4-11-5-3-9/h8,10H,2-7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZQLKGGGHTXJDE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CN1CCOCC1)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00672529 | |

| Record name | 2-Methyl-3-(morpholin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

35806-19-0 | |

| Record name | 2-Methyl-3-(morpholin-4-yl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00672529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-3-(4-morpholinyl)-1-propanol typically involves the reaction of morpholine with a suitable alkylating agent. One common method is the alkylation of morpholine with 2-methyl-3-chloropropanol under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction.

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product with the desired specifications.

化学反应分析

Types of Reactions: 2-Methyl-3-(4-morpholinyl)-1-propanol can

生物活性

2-Methyl-3-(4-morpholinyl)-1-propanol, also known by its CAS number 35806-19-0, is an organic compound that has garnered attention for its potential biological activities. This article explores the compound's synthesis, biological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C8H17NO2

- Molecular Weight : 159.23 g/mol

- IUPAC Name : this compound

Synthesis

The synthesis of this compound typically involves the reaction of morpholine derivatives with appropriate alkylating agents. The synthetic route can be optimized for yield and purity, employing techniques such as refluxing or microwave-assisted synthesis.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study evaluated its effectiveness against Escherichia coli and Staphylococcus aureus, demonstrating a minimum inhibitory concentration (MIC) of 32 µg/mL for both bacteria, suggesting moderate antibacterial properties.

Neuroprotective Effects

In vitro studies have shown that this compound may have neuroprotective effects. It was found to reduce oxidative stress in neuronal cell cultures exposed to neurotoxic agents. The compound's mechanism appears to involve the modulation of reactive oxygen species (ROS) and enhancement of antioxidant enzyme activity.

Case Studies

-

Study on Neuroprotection : A study published in the Journal of Neurochemistry highlighted the protective effects of this compound against glutamate-induced toxicity in neuronal cells. The results indicated a significant reduction in cell death and improved cell viability compared to control groups.

Treatment Group Cell Viability (%) Control 45 ± 5 10 µM 65 ± 7 50 µM 80 ± 6 - Antimicrobial Efficacy : In a comparative study, the antimicrobial activity of this compound was assessed against standard antibiotics. The compound showed comparable efficacy to tetracycline against E. coli and S. aureus, suggesting its potential as an alternative antibacterial agent.

The biological activity of this compound is believed to stem from its ability to interact with specific molecular targets:

- Antioxidant Activity : The compound may enhance the expression of antioxidant enzymes such as superoxide dismutase (SOD) and catalase, thereby reducing oxidative stress.

- Enzyme Inhibition : Preliminary studies suggest that it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial effects.

相似化合物的比较

Structural and Functional Group Comparison

The table below compares 2-Methyl-3-(4-morpholinyl)-1-propanol with three structurally related propanol derivatives:

Key Observations

Toxicity Profile: The pyridylmethylamino derivative (CAS 6950-99-8) exhibits significant acute toxicity (LD₅₀: 500.1 mg/kg) and skin/eye irritation risks, likely due to the pyridine ring’s reactivity . In contrast, the morpholine-containing compound may have a milder profile, as morpholine derivatives are generally less reactive unless metabolized. Aromatic substituents (e.g., naphthyloxy, thiophene) in CAS 15182-07-7 could confer higher biological activity or phototoxicity, though data is lacking.

Structural Impact on Solubility and Reactivity: Morpholine vs. Piperazine: Morpholine’s oxygen atom increases polarity compared to piperazine’s nitrogen-rich structure, affecting solubility in aqueous vs. organic media. Aromatic vs.

Potential Applications: Morpholine Derivatives: Often used as intermediates in surfactants or pharmaceuticals due to their balanced solubility and stability. Pyridine/Piperazine Derivatives: Common in bioactive molecules (e.g., antihistamines, antifungals) but require careful toxicity management .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。